

Understanding the selectivity profile of GSK864 for IDH1 mutants

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An In-depth Technical Guide to the Selectivity Profile of GSK864 for IDH1 Mutants

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires neomorphic gain-of-function mutations, most commonly at the R132 residue.[1][2] These mutations enable the enzyme to convert α -ketoglutarate (α -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[1][2][3][4] **GSK864** is a potent, allosteric, and cell-penetrant small molecule inhibitor developed to selectively target these mutant forms of IDH1, representing a targeted therapeutic strategy.[1][6][7][8][9]

Mechanism of Action

GSK864 functions as an allosteric inhibitor.[1][7] Crystallographic and biochemical studies have shown that it binds to a site distinct from the active site, locking the enzyme in a catalytically inactive conformation.[1] This mechanism prevents the conversion of α -KG to 2-HG and is effective against various clinically relevant IDH1 mutants.[1] A closely related analog, GSK849, demonstrates a competitive mode of inhibition with respect to α -KG, which is attributed to the inhibitor's interaction with a segment of the enzyme that precludes the conformational change required for catalytic activity.[1]



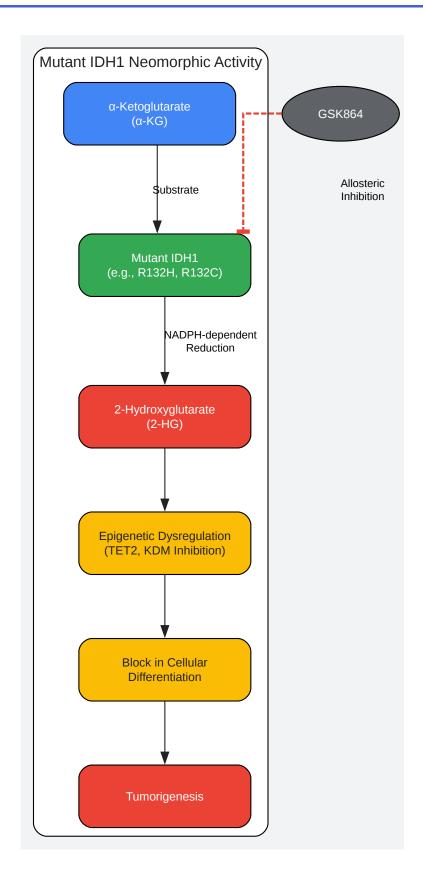
Data Presentation: Selectivity and Potency of GSK864

GSK864 demonstrates high potency against common IDH1 mutants with moderate selectivity over the wild-type (WT) enzyme.[8] Its inhibitory activity is summarized below.

Target	Assay Type	Potency (IC50/EC50)	Reference
IDH1-R132C	Biochemical IC50	8.8 nM - 9 nM	[6][7][8][9]
IDH1-R132H	Biochemical IC50	15 nM - 15.2 nM	[6][7][8][9][10]
IDH1-R132G	Biochemical IC50	16.6 nM - 17 nM	[6][7][8][9]
WT-IDH1	Biochemical IC50	~470 nM	[11]
HT1080 cells (IDH1- R132C)	Cellular EC50 (2-HG reduction)	320 nM	[1][6]

Mandatory Visualization Signaling Pathway of Mutant IDH1 and GSK864 Inhibition



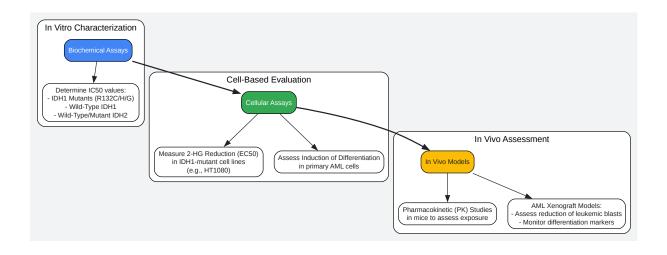


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Caption: Mechanism of Mutant IDH1 and Inhibition by GSK864.



Experimental Workflow for Inhibitor Selectivity Profiling



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